molecular formula C20H17FO3 B14433646 Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- CAS No. 80782-85-0

Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-

Cat. No.: B14433646
CAS No.: 80782-85-0
M. Wt: 324.3 g/mol
InChI Key: AHTSKVYCPCCQJQ-FXAWDEMLSA-N
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Description

Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its multi-ring structure, which includes a benzene ring fused to an anthracene moiety. The presence of hydroxyl, fluoro, and methyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process often starts with the preparation of the anthracene core, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and methylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize the efficiency and cost-effectiveness of the production process. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluoro or hydroxyl groups.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of PAHs.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The presence of functional groups like hydroxyl and fluoro enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene-10,11-diol
  • Benz(a)anthracene-4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-
  • Benz(a)anthracene-10,11-dihydro-7-(hydroxymethyl)-12-methyl-

Uniqueness

Benz(a)anthracene-10,11-diol, 4-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to the combination of its functional groups, which confer unique chemical and biological properties

Properties

CAS No.

80782-85-0

Molecular Formula

C20H17FO3

Molecular Weight

324.3 g/mol

IUPAC Name

(10S,11S)-4-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol

InChI

InChI=1S/C20H17FO3/c1-10-18-12-3-2-4-16(21)11(12)5-6-13(18)15(9-22)14-7-8-17(23)20(24)19(10)14/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1

InChI Key

AHTSKVYCPCCQJQ-FXAWDEMLSA-N

Isomeric SMILES

CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C(=CC=C3)F

Canonical SMILES

CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C(=CC=C3)F

Origin of Product

United States

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